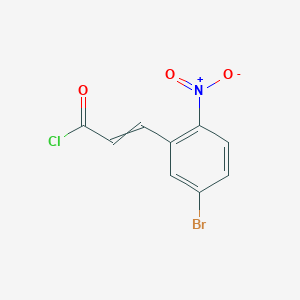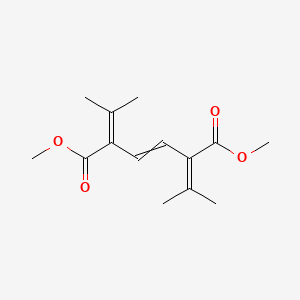
P-Methyl-N,N'-bis(2-methylpropyl)phosphonothioic diamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
P-Methyl-N,N’-bis(2-methylpropyl)phosphonothioic diamide is a chemical compound with the molecular formula C9H23N2PS It is a phosphonothioic diamide, which means it contains a phosphorus atom bonded to sulfur and nitrogen atoms
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of P-Methyl-N,N’-bis(2-methylpropyl)phosphonothioic diamide typically involves the reaction of phosphorus trichloride with isobutylamine in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate, which is then treated with methyl iodide to yield the final product. The reaction conditions often require careful control of temperature and pH to ensure high yield and purity.
Industrial Production Methods
Industrial production of P-Methyl-N,N’-bis(2-methylpropyl)phosphonothioic diamide follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve consistent product quality. The use of automated systems for monitoring and controlling the reaction conditions is common in industrial settings.
Analyse Chemischer Reaktionen
Types of Reactions
P-Methyl-N,N’-bis(2-methylpropyl)phosphonothioic diamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonothioic acid derivatives.
Reduction: Reduction reactions can convert the compound into phosphonothioic diamide derivatives with different substituents.
Substitution: The compound can undergo nucleophilic substitution reactions, where the nitrogen atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions include various phosphonothioic acid and diamide derivatives, which can have different chemical and physical properties depending on the substituents introduced during the reactions.
Wissenschaftliche Forschungsanwendungen
P-Methyl-N,N’-bis(2-methylpropyl)phosphonothioic diamide has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of other phosphorus-containing compounds.
Biology: The compound is studied for its potential biological activity, including its effects on enzymes and cellular processes.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases involving phosphorus metabolism.
Industry: The compound is used in the production of flame retardants, corrosion inhibitors, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of P-Methyl-N,N’-bis(2-methylpropyl)phosphonothioic diamide involves its interaction with molecular targets such as enzymes and proteins. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby affecting metabolic pathways. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
P-(chloromethyl)-N,N’-bis(1-methylpropyl)phosphorothioic diamide: This compound has a similar structure but with a chlorine atom instead of a methyl group.
Phosphonothioic diamide derivatives: Various derivatives with different substituents on the nitrogen and phosphorus atoms.
Uniqueness
P-Methyl-N,N’-bis(2-methylpropyl)phosphonothioic diamide is unique due to its specific substituents, which confer distinct chemical and physical properties. These properties make it suitable for specific applications in research and industry, where other similar compounds may not be as effective.
Eigenschaften
CAS-Nummer |
109054-13-9 |
|---|---|
Molekularformel |
C9H23N2PS |
Molekulargewicht |
222.33 g/mol |
IUPAC-Name |
2-methyl-N-[methyl-(2-methylpropylamino)phosphinothioyl]propan-1-amine |
InChI |
InChI=1S/C9H23N2PS/c1-8(2)6-10-12(5,13)11-7-9(3)4/h8-9H,6-7H2,1-5H3,(H2,10,11,13) |
InChI-Schlüssel |
YYWOQGRPPRDICQ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)CNP(=S)(C)NCC(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


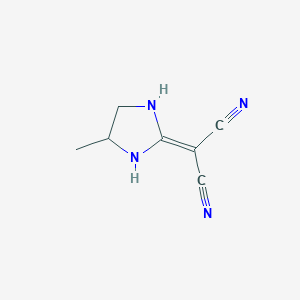
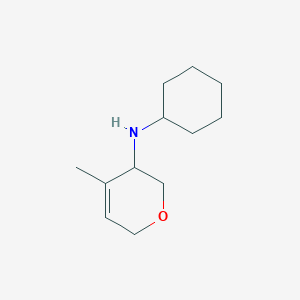

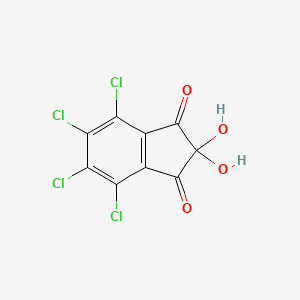

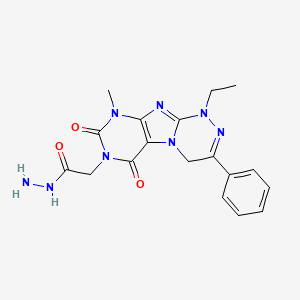
![1-[(2-Ethoxyethoxy)methoxy]propane](/img/structure/B14331760.png)
![1,1',1''-(Ethane-1,1,1-triyl)tris{4-[(prop-2-yn-1-yl)oxy]benzene}](/img/structure/B14331767.png)

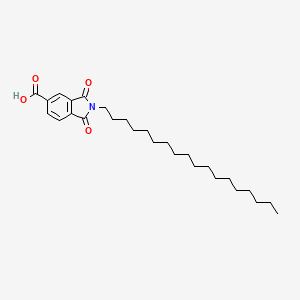
![4-[4-(Acetyloxy)phenyl]-2-oxo-2H-1-benzopyran-5,7-diyl diacetate](/img/structure/B14331783.png)
![Oxetane, 3,3'-[1,3-phenylenebis(oxymethylene)]bis[3-ethyl-](/img/structure/B14331793.png)
